

An In-depth Technical Guide to the Discovery and History of (±)-Sinactine

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Compound of Interest

Compound Name: (+)-Sinactine

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Abstract

(±)-Sinactine is a naturally occurring tetrahydroprotoberberine (THPB) alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to (±)-Sinactine. It details its natural sources, chemical synthesis, physicochemical properties, and putative pharmacological targets. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating available data, outlining experimental methodologies, and visualizing key pathways to facilitate further investigation into the therapeutic potential of this compound.

Discovery and History

(±)-Sinactine, a member of the isoquinoline alkaloid family, was first identified as a natural product isolated from various species of the *Corydalis* genus (Papaveraceae family). Plants of this genus have a long history of use in traditional medicine, which has spurred phytochemical investigations leading to the discovery of numerous alkaloids, including Sinactine.

Initial reports of Sinactine emerged from studies on the alkaloidal content of *Corydalis* species. For instance, research on *Corydalis meifolia* and *Corydalis marschalliana* documented the presence of (±)-Sinactine among other tetrahydroprotoberberines.^{[1][2]} These early studies were crucial in establishing the natural origin of Sinactine and laid the groundwork for its

chemical characterization and synthesis. The isolation of (+)-Sinactine from *Corydalis meifolia* was reported in the early 1980s, contributing to the growing library of known THPB alkaloids.[\[1\]](#)

Physicochemical and Spectroscopic Data

(±)-Sinactine, also known as Tetrahydroepiberberine, possesses the chemical formula $C_{20}H_{21}NO_4$.[\[3\]](#)[\[4\]](#) Below is a summary of its key physicochemical properties.

Property	Value	Source
Molecular Formula	$C_{20}H_{21}NO_4$	[3] [4]
Molecular Weight	339.39 g/mol	[3] [4]
CAS Number	38853-67-7	[3]
Appearance	Crystalline solid	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Spectroscopic data is essential for the identification and characterization of (±)-Sinactine. While a comprehensive public repository of its spectra is not readily available, the total synthesis of its enantiomer, (-)-Sinactine, provides detailed spectral information that is analogous to the racemic mixture.

Table 2: Spectroscopic Data for (-)-Sinactine

Spectroscopy Type	Key Data Points
^1H NMR (CDCl_3 , 400 MHz)	δ 6.75 (s, 1H), 6.61 (s, 1H), 6.58 (s, 1H), 5.91 (d, J = 1.2 Hz, 1H), 5.90 (d, J = 1.2 Hz, 1H), 4.19 (d, J = 15.6 Hz, 1H), 3.85 (s, 3H), 3.84 (s, 3H), 3.55 (d, J = 15.6 Hz, 1H), 3.20-3.11 (m, 1H), 3.05-2.97 (m, 1H), 2.75-2.60 (m, 2H)
^{13}C NMR (CDCl_3 , 101 MHz)	δ 146.5, 146.0, 145.8, 145.4, 128.8, 127.3, 122.9, 111.4, 108.3, 108.2, 100.9, 59.9, 56.1, 51.9, 47.7, 29.2
High-Resolution Mass Spectrometry (HRMS)	Calculated for $\text{C}_{20}\text{H}_{22}\text{NO}_4^+$ $[\text{M}+\text{H}]^+$: 340.1543, Found: 340.1549

Note: The data presented is for the (-)-enantiomer and is expected to be identical for the racemic mixture.

Experimental Protocols

Isolation from Natural Sources

The following is a general protocol for the isolation of (\pm)-Sinactine from *Corydalis* species, based on common alkaloid extraction techniques.

Protocol 3.1: Alkaloid Extraction and Isolation

- **Plant Material Preparation:** Dried and powdered aerial parts of the *Corydalis* plant are macerated with methanol at room temperature for an extended period (e.g., 72 hours).
- **Extraction:** The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in a weak acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.
- **Alkaloid Precipitation:** The acidic aqueous layer is basified with a strong base (e.g., ammonium hydroxide) to a pH of approximately 9-10 to precipitate the crude alkaloids.

- **Chromatographic Separation:** The crude alkaloid mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- **Purification:** Fractions containing compounds with similar TLC profiles to a Sinactine standard are collected and further purified by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure (\pm)-Sinactine.

Total Synthesis

The total synthesis of (-)-Sinactine has been achieved, and a similar pathway can be utilized for the racemic mixture. The following is a summary of a reported synthetic route.^[5]

Protocol 3.2: Total Synthesis of (-)-Sinactine

- **Starting Materials:** Commercially available disubstituted phenylethylamine and disubstituted benzaldehyde are used as the initial building blocks.^[5]
- **Formation of Secondary Amine Hydrochloride:** An efficient and sustainable synthesis of the secondary amine hydrochloride is achieved via a fully continuous flow process.^[5]
- **Construction of the Dihydroprotoberberine Core:** A Pictet-Spengler reaction followed by a Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic dihydroprotoberberine core structure.^[5]
- **Enantioselective Hydrogenation:** In the final step for the chiral synthesis, an Iridium-catalyzed enantioselective hydrogenation is used to introduce the desired stereochemistry at the C-14 position, yielding (-)-Sinactine.^[5] For the racemic mixture, a non-chiral hydrogenation catalyst would be used.

Dopamine and Sigma Receptor Binding Assays

The following are generalized protocols for determining the binding affinity of (\pm)-Sinactine to dopamine and sigma receptors.

Protocol 3.3: Dopamine D₂ Receptor Binding Assay

- **Membrane Preparation:** Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
- **Binding Reaction:** The membrane preparation is incubated with a radiolabeled dopamine D₂ receptor ligand (e.g., [³H]spiperone or [³H]raclopride) and varying concentrations of (±)-Sinactine.
- **Incubation and Termination:** The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ receptor antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (K_i) of (±)-Sinactine is determined by analyzing the competition binding data using non-linear regression analysis.

Protocol 3.4: Sigma-1 (σ_1) and Sigma-2 (σ_2) Receptor Binding Assays

- **Membrane Preparation:** Guinea pig brain membranes (for σ_1) or rat liver membranes (for σ_2) are prepared by homogenization and centrifugation.
- **Binding Reaction:** For σ_1 receptor binding, membranes are incubated with a σ_1 -selective radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of (±)-Sinactine. For σ_2 receptor binding, a non-selective radioligand like [³H]DTG is used in the presence of a masking agent (e.g., (+)-pentazocine) to block the σ_1 sites.
- **Incubation and Termination:** The assays are incubated to equilibrium and terminated by rapid filtration.
- **Quantification and Data Analysis:** Radioactivity is quantified, and non-specific binding is determined using a high concentration of an unlabeled sigma ligand (e.g., haloperidol). K_i values are calculated from the competition binding curves.

Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways directly modulated by (\pm)-Sinactine are limited, its classification as a tetrahydroprotoberberine alkaloid provides strong indications of its likely mechanism of action. THPBs are known to interact with central nervous system receptors, primarily dopamine and sigma receptors.

Dopamine Receptor Pathway: THPBs often exhibit a mixed pharmacology at dopamine receptors, acting as antagonists at D₂-like receptors and as agonists or partial agonists at D₁-like receptors. This dual action can modulate dopaminergic neurotransmission, which is critical in regulating motor control, motivation, and reward.

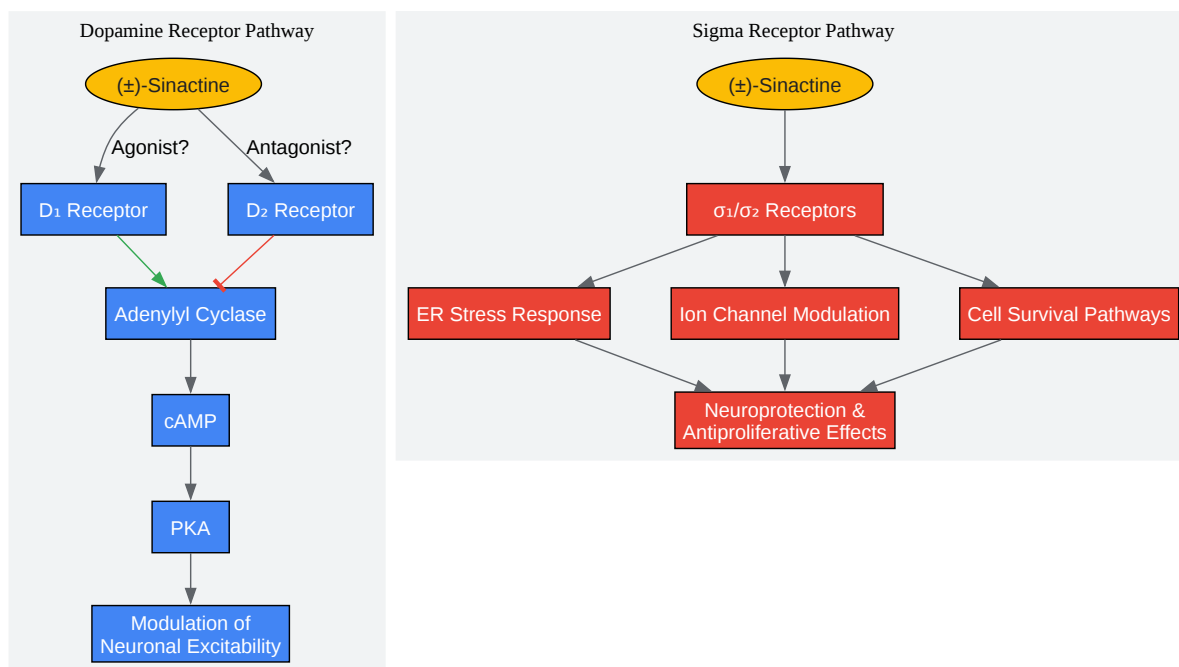
Sigma Receptor Pathway: Sigma receptors, particularly the σ_1 and σ_2 subtypes, are intracellular chaperones involved in cellular stress responses, ion channel modulation, and cell survival. Ligands for sigma receptors can influence a variety of downstream signaling cascades, including those involved in neuroprotection and cancer cell proliferation.

Visualizations



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Caption: Total Synthesis Workflow for (\pm)-Sinactine.



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